N-[1-(3-bromoanilino)-3-methyl-1-oxobut-2-en-2-yl]benzamide
Overview
Description
N-[1-(3-bromoanilino)-3-methyl-1-oxobut-2-en-2-yl]benzamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a bromoaniline group, a methyl group, and a benzamide moiety
Preparation Methods
The synthesis of N-[1-(3-bromoanilino)-3-methyl-1-oxobut-2-en-2-yl]benzamide typically involves the reaction of 3-bromoaniline with a suitable acylating agent, followed by the introduction of a methyl group and the formation of the benzamide structure. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-[1-(3-bromoanilino)-3-methyl-1-oxobut-2-en-2-yl]benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group.
Substitution: The bromoaniline group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted products.
Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
N-[1-(3-bromoanilino)-3-methyl-1-oxobut-2-en-2-yl]benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-(3-bromoanilino)-3-methyl-1-oxobut-2-en-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The bromoaniline group can interact with biological macromolecules, leading to the modulation of their activity. The compound may also inhibit certain enzymes or receptors, thereby exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N-[1-(3-bromoanilino)-3-methyl-1-oxobut-2-en-2-yl]benzamide can be compared with other similar compounds, such as:
N-(1-(((2-bromoanilino)carbothioyl)amino)-2,2,2-trichloroethyl)benzamide: This compound has a similar structure but contains a carbothioyl group and trichloroethyl moiety.
3-bromo-N-methylaniline: This compound shares the bromoaniline group but lacks the benzamide structure.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[1-(3-bromoanilino)-3-methyl-1-oxobut-2-en-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2/c1-12(2)16(21-17(22)13-7-4-3-5-8-13)18(23)20-15-10-6-9-14(19)11-15/h3-11H,1-2H3,(H,20,23)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUZAYKCUKMPAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(=O)NC1=CC(=CC=C1)Br)NC(=O)C2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30362401 | |
Record name | N-[1-(3-bromoanilino)-3-methyl-1-oxobut-2-en-2-yl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30362401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
413612-42-7 | |
Record name | N-[1-(3-bromoanilino)-3-methyl-1-oxobut-2-en-2-yl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30362401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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